

Unraveling the Molecular Architecture of 3,4-O-dimethylcedrusin: A Technical Guide

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Compound of Interest

Compound Name: 3,4-O-dimethylcedrusin

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of **3,4-O-dimethylcedrusin**, a naturally occurring lignan with potential therapeutic applications. This document details the spectroscopic data and experimental protocols that have been instrumental in defining its chemical structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

3,4-O-dimethylcedrusin is a dihydrobenzofuran neolignan first isolated from the latex of *Croton lechleri*, a plant commonly known as "Dragon's Blood," which has a long history of use in traditional medicine.^{[1][2]} The elucidation of its intricate molecular structure has been a subject of scientific investigation, relying on a combination of spectroscopic techniques and synthetic chemistry to establish its connectivity and stereochemistry. Understanding the precise arrangement of atoms in **3,4-O-dimethylcedrusin** is fundamental to exploring its biological activities and potential as a lead compound in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-O-dimethylcedrusin** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ O ₆	[3]
Molecular Weight	374.4 g/mol	[3]
IUPAC Name	3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol	[3]
CAS Number	166021-14-3	[1]

Structure Elucidation through Spectroscopic Analysis

The determination of the structure of **3,4-O-dimethylcedrusin** was achieved through the synergistic application of several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. While the publicly available data lacks specific peak assignments with coupling constants, the existence of both ¹H and ¹³C NMR data has been confirmed.[1][3] This data would be essential for assigning the protons and carbons in the structure, confirming the presence of the dihydrobenzofuran core, the dimethoxyphenyl group, the propanol side chain, and the methoxy and hydroxymethyl functional groups. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structure elucidation. The molecular formula C₂₁H₂₆O₆, determined by high-resolution mass spectrometry, corresponds to a molecular weight of 374.4 g/mol.[3] The fragmentation pattern, though not detailed in the available search results, would offer crucial insights into the structural motifs present in **3,4-O-dimethylcedrusin**. Key

fragmentation pathways would likely involve cleavage of the ether linkages and the propanol side chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,4-O-dimethylcedrusin** is expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O), and aromatic (C=C) functional groups.[4] A broad absorption band in the region of 3200-3600 cm^{-1} would indicate the presence of the hydroxyl groups. Strong absorptions in the 1000-1300 cm^{-1} region would be indicative of the C-O stretching of the ether and alcohol functionalities. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm^{-1} , while C-H stretching of aliphatic groups would appear below 3000 cm^{-1} . [4]

Experimental Protocols

Isolation of 3,4-O-dimethylcedrusin from Croton lechleri

The isolation of **3,4-O-dimethylcedrusin** from the latex of *Croton lechleri* typically involves a multi-step process of extraction and chromatography. A general workflow is outlined below.



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Caption: General workflow for the isolation of **3,4-O-dimethylcedrusin**.

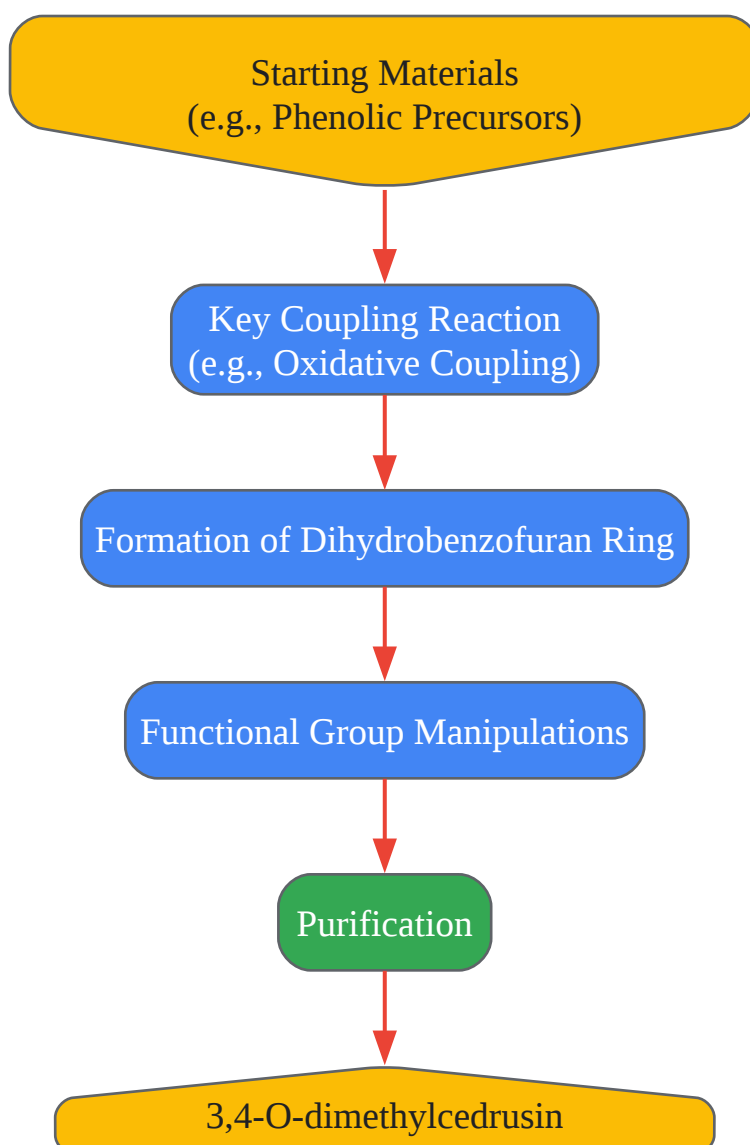
A detailed experimental protocol would involve the following steps:

- **Extraction:** The latex is typically suspended in an aqueous methanol solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Fractionation:** The ethyl acetate fraction, which is often enriched with lignans, is subjected to column chromatography on silica gel or Sephadex LH-20.

- Purification: Fractions containing **3,4-O-dimethylcedrusin** are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of 3,4-O-dimethylcedrusin

The total synthesis of **3,4-O-dimethylcedrusin** has been reported, providing definitive proof of its structure and allowing for the preparation of analogues for structure-activity relationship studies. Both racemic and enantiopure syntheses have been developed. A key step in the synthesis is often the stereoselective construction of the dihydrobenzofuran ring system.



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Caption: Logical flow of the total synthesis of **3,4-O-dimethylcedrusin**.

While specific reagents and conditions are proprietary to the published synthetic routes, a general strategy involves the coupling of two C6-C3 units to form the lignan skeleton, followed by cyclization to form the dihydrobenzofuran ring. The synthesis of enantiopure material often employs chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 and C3 positions.

Conclusion

The structure of **3,4-O-dimethylcedrusin** has been rigorously established through a combination of spectroscopic analysis and total synthesis. This technical guide summarizes the key data and methodologies that have contributed to our understanding of this complex natural product. The availability of this information is crucial for the further investigation of its biological properties and its potential development as a therapeutic agent. Future research will likely focus on elucidating its mechanism of action and exploring the synthesis of novel analogues with improved pharmacological profiles.

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